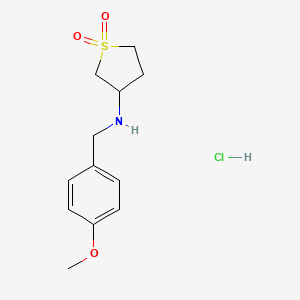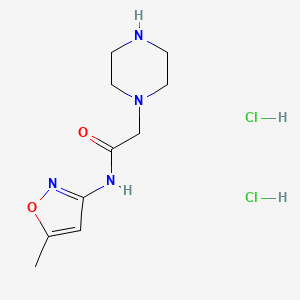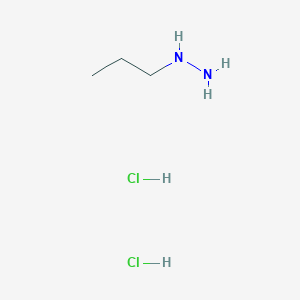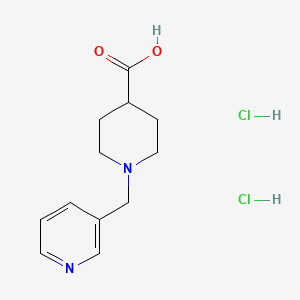![molecular formula C11H11N3O B1416859 N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine CAS No. 1019079-11-8](/img/structure/B1416859.png)
N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine
Vue d'ensemble
Description
“N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine” is a chemical compound . It is also known as Ethanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-, oxime . The molecular formula of this compound is C11H11N3O .
Molecular Structure Analysis
The molecular structure of “N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine” consists of a pyrazole ring attached to a phenyl group through an ethylidene linkage . The compound also contains a hydroxylamine group . The InChI code for this compound is 1S/C12H12N2O/c1-10(13-15)11-4-6-12(7-5-11)14-8-2-3-9-14/h2-10H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine” include its molecular weight, which is 201.22 . Other specific physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
- The compound exhibits unique molecular structural features, including intramolecular and intermolecular hydrogen bonding. This aspect is explored in compounds with similar pyrazole structures, contributing to the formation of chain and ribbon structures in crystal forms (Quiroga, Portilla, Cobo, & Glidewell, 2010).
Anticancer Applications
- Novel oxime-containing pyrazole derivatives, structurally related to the compound of interest, have shown promise in inhibiting lung cancer cell growth. This is attributed to their ability to induce autophagy, highlighting a potential pathway for therapeutic applications (Zheng, Li, Ge, Zhao, Liu, Lv, Ding, & Miao, 2010).
Coordination Complexes and Antioxidant Activity
- Pyrazole derivatives have been used to create Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, potentially offering applications in oxidative stress-related conditions (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Synthetic Chemistry and Biological Evaluation
- Pyrazole compounds, similar to the one , have been synthesized and evaluated for their biological activities. These activities include the potential to arrest lung cancer cell growth, which opens avenues for further investigation in medicinal chemistry (Zheng, Zhu, Zhao, Huang, Ding, & Miao, 2010).
Fluorescent Sensing Applications
- Hydroxypyrazole-based ligands, related to the compound, have been used as fluorescent sensors for Zn(II) ions. This suggests potential applications in bioimaging or environmental monitoring (Formica, Favi, Fusi, Giorgi, Mantellini, & Micheloni, 2018).
Orientations Futures
The future directions for “N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. Pyrazole compounds have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Therefore, “N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine” may also have potential applications in these areas.
Propriétés
IUPAC Name |
(NE)-N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-9(13-15)10-3-5-11(6-4-10)14-8-2-7-12-14/h2-8,15H,1H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBXZCCXVXTLMO-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416776.png)

![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416778.png)

![3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide](/img/structure/B1416782.png)

![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416784.png)
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416786.png)
![3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride](/img/structure/B1416787.png)
![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416790.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1416791.png)

![N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1416793.png)
![4-{[(3-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416794.png)